(2S,5R)-5-ethyl-2-methylpiperidine
CAS No.:
Cat. No.: VC17875819
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N |
|---|---|
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | (2S,5R)-5-ethyl-2-methylpiperidine |
| Standard InChI | InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 |
| Standard InChI Key | XOFNHZHCGBPVGJ-JGVFFNPUSA-N |
| Isomeric SMILES | CC[C@@H]1CC[C@@H](NC1)C |
| Canonical SMILES | CCC1CCC(NC1)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Configuration
(2S,5R)-5-Ethyl-2-methylpiperidine features a six-membered piperidine ring with two stereogenic centers at positions 2 and 5. The ethyl group (-CH₂CH₃) and methyl group (-CH₃) are positioned at carbons 5 and 2, respectively, in the (S) and (R) configurations. This stereochemistry is critical for its interactions in chiral environments, such as enzyme-binding sites.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇N | |
| Molecular Weight | 127.23 g/mol | |
| IUPAC Name | (2S,5R)-5-ethyl-2-methylpiperidine | |
| Canonical SMILES | CCC1CCC(NC1)C | |
| Isomeric SMILES | CC[C@@H]1CCC@@HC | |
| InChIKey | XOFNHZHCGBPVGJ-JGVFFNPUSA-N |
The compound’s isomeric SMILES notation explicitly denotes the stereochemistry, with the ethyl group in the 5R position and the methyl group in the 2S position.
Synthesis Methods
Stereoselective Alkylation
The synthesis of (2S,5R)-5-ethyl-2-methylpiperidine likely involves stereoselective alkylation strategies. A common approach for chiral piperidines includes:
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Ring Formation: Cyclization of appropriately substituted amines or imines.
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Chiral Auxiliaries: Use of chiral catalysts or resolving agents to enforce the (2S,5R) configuration.
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Protection-Deprotection: Temporary protection of reactive groups (e.g., amines) to direct regioselective alkylation.
For example, tert-butyl piperazine carboxylates (as in and) are synthesized using tert-butyl chloroformate under basic conditions, suggesting analogous methods could apply to piperidine systems.
Industrial-Scale Production
Flow microreactor systems, noted in, offer advantages for scalable synthesis by enhancing reaction control and yield. Such systems minimize side reactions, critical for maintaining stereochemical purity in chiral compounds like (2S,5R)-5-ethyl-2-methylpiperidine.
Chemical Properties and Reactivity
Nucleophilic and Basic Behavior
The piperidine nitrogen’s lone pair makes the compound a weak base (pKa ~11), capable of forming salts with acids. Protonation at the nitrogen enhances solubility in aqueous media, a property exploited in pharmaceutical formulations .
Derivatization Reactions
(2S,5R)-5-Ethyl-2-methylpiperidine undergoes reactions typical of secondary amines:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Alkylation: Further alkylation to produce quaternary ammonium salts.
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Oxidation: Conversion to N-oxides under mild oxidizing conditions.
These reactions enable the compound to serve as a scaffold for more complex molecules, such as the imidazole- and pyrimidine-containing derivatives described in .
Biological Activity and Applications
Enzyme Inhibition
The compound’s stereochemistry suggests potential as a chiral ligand or enzyme inhibitor. For instance, trans-(3R,5R)-piperidine carboxamides (as in ) exhibit affinity for biological targets, implying similar applications for this derivative .
Physicochemical Properties
Table 2: Physical Properties (Extrapolated)
| Property | Value | Source |
|---|---|---|
| Density | ~0.9 g/cm³ (estimated) | – |
| Boiling Point | ~180–190°C (estimated) | – |
| Solubility | Miscible in organic solvents |
Exact data remain unreported, but the compound’s hydrophobic alkyl groups suggest limited aqueous solubility and preferential solubility in nonpolar solvents.
Analytical and Industrial Considerations
Quality Control
Chiral purity is assessed via chiral HPLC or capillary electrophoresis. Residual solvents and byproducts are monitored using gas chromatography (GC) .
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